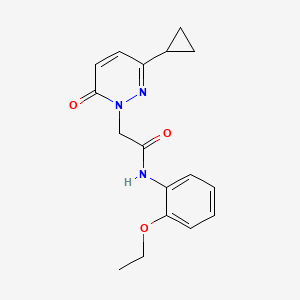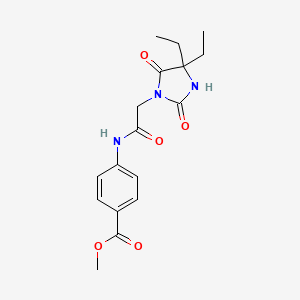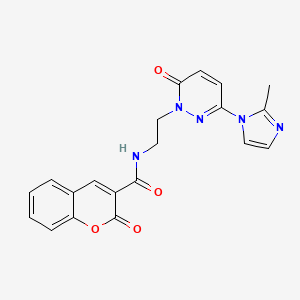![molecular formula C18H19F3N2O3 B2475914 1-[(1-{3-[4-(Trifluorométhyl)phényl]propanoyl}azétidin-3-yl)méthyl]pyrrolidine-2,5-dione CAS No. 2097866-15-2](/img/structure/B2475914.png)
1-[(1-{3-[4-(Trifluorométhyl)phényl]propanoyl}azétidin-3-yl)méthyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H19F3N2O3 and its molecular weight is 368.356. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits agrochimiques
Les dérivés du TFMP jouent un rôle crucial dans la protection des cultures. Le premier dérivé du TFMP introduit sur le marché agrochimique était le fluazifop-butyle. Depuis lors, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont acquis des noms communs ISO. Ces composés protègent les cultures des ravageurs, et leurs propriétés uniques découlent de la combinaison de l'atome de fluor et de la partie pyridine .
Produits pharmaceutiques
Plusieurs dérivés du TFMP trouvent des applications dans l'industrie pharmaceutique. Cinq produits pharmaceutiques contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques. Les propriétés physicochimiques de l'atome de fluor et l'échafaudage de la pyridine contribuent à leurs activités biologiques .
Produits vétérinaires
En plus de la médecine humaine, les dérivés du TFMP sont utilisés dans les produits vétérinaires. Deux produits vétérinaires contenant la partie TFMP ont reçu l'autorisation de mise sur le marché. Ces composés démontrent un potentiel pour traiter les problèmes de santé animale .
Matériaux fonctionnels
Les dérivés du TFMP ont trouvé des applications dans les matériaux fonctionnels. Leurs propriétés uniques les rendent précieux pour la conception de nouveaux matériaux présentant des caractéristiques spécifiques. Bien que des exemples spécifiques ne soient pas fournis dans la littérature, une exploration plus approfondie est justifiée .
Inhibition des kinases
Les composés contenant du TFMP ont été étudiés pour leurs propriétés d'inhibition des kinases. Par exemple, certains dérivés présentent une activité nanomolaire contre CK1γ et CK1ε. Les chercheurs continuent d'explorer des modifications pour améliorer leur efficacité .
Recherche antivirale
Les dérivés d'imidazole à base d'isatine, qui contiennent la partie TFMP, ont montré une activité significative contre la polymérase ARN dépendante de l'ARN (RdRp) du SARS-CoV-2. Ces composés pourraient être des candidats prometteurs pour le développement de médicaments antiviraux .
Propriétés
IUPAC Name |
1-[[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c19-18(20,21)14-4-1-12(2-5-14)3-6-15(24)22-9-13(10-22)11-23-16(25)7-8-17(23)26/h1-2,4-5,13H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGQGOUIHZUSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2475833.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)



![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)

![N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2475853.png)

